2-Iodo-4-methylaniline
Overview
Description
2-Iodo-4-methylaniline is an organic compound with the molecular formula C7H8IN. It is a derivative of aniline, where the hydrogen atoms at the second and fourth positions of the benzene ring are substituted by iodine and methyl groups, respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-4-methylaniline can be synthesized through several methods. One common approach involves the iodination of 4-methylaniline (p-toluidine). The reaction typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The process can be summarized as follows:
Nitration of 4-methylaniline: 4-Methylaniline is first nitrated to form 2-nitro-4-methylaniline.
Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-4-methylaniline.
Iodination: Finally, the amino group is iodinated using iodine and an oxidizing agent to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an imine or amine.
Complex Formation: It can form complexes with metal ions, which may exhibit fluorescent properties.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Nitro and Nitroso Derivatives: Formed through oxidation reactions.
Amines and Imines: Formed through reduction reactions.
Scientific Research Applications
2-Iodo-4-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with antibacterial and anticancer properties.
Material Science: Its ability to form fluorescent complexes with metal ions makes it useful in the development of sensors and imaging agents.
Biological Studies: It has been studied for its interactions with biological molecules and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-iodo-4-methylaniline depends on its specific application:
In Organic Synthesis: It acts as a nucleophile or electrophile in various substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the methyl group at the fourth position.
4-Iodoaniline: Iodine substitution at the fourth position instead of the second.
2-Bromo-4-methylaniline: Bromine substitution instead of iodine.
Uniqueness:
Reactivity: The presence of both iodine and methyl groups in 2-iodo-4-methylaniline provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.
Applications: Its ability to form fluorescent complexes and its potential therapeutic properties distinguish it from other similar compounds
Properties
IUPAC Name |
2-iodo-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUKWIQLKKRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377244 | |
Record name | 2-iodo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29289-13-2 | |
Record name | 2-Iodo-4-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29289-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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